molecular formula C11H17NO3S B11868701 tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B11868701
M. Wt: 243.32 g/mol
InChI Key: PJUVVFVVTUFLKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves several steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and other functional groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology and medicine, it is used in drug discovery and development due to its unique spirocyclic structure, which can interact with various biological targets. In the industry, it is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar spirocyclic compounds, such as tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUVVFVVTUFLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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